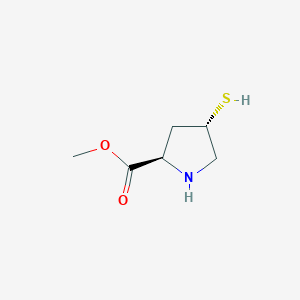
Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a mercapto group (-SH) attached to a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound’s stereochemistry is defined by the (2R,4S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-proline and methyl chloroformate.
Formation of Intermediate: L-proline is first converted to its corresponding N-protected derivative using a protecting group such as tert-butoxycarbonyl (BOC).
Cyclization: The protected intermediate undergoes cyclization to form the pyrrolidine ring.
Introduction of Mercapto Group: The mercapto group is introduced through a nucleophilic substitution reaction using a thiol reagent.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, particularly those containing active site cysteine residues, through the formation of covalent bonds with the mercapto group.
Pathways Involved: The interaction with enzymes can inhibit their activity, leading to downstream effects on metabolic pathways and cellular processes.
Comparison with Similar Compounds
Methyl (2R,4S)-4-aminopyrrolidine-2-carboxylate: Similar structure but with an amino group instead of a mercapto group.
(2R,4S)-2-methyltetrahydrofuran-2,3,3,4-tetrol: A tetrahydrofuran derivative with similar stereochemistry.
Uniqueness:
Mercapto Group: The presence of the mercapto group in Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate imparts unique reactivity, particularly in forming covalent bonds with cysteine residues in proteins.
Chirality: The specific (2R,4S) configuration provides distinct stereochemical properties, making it valuable in asymmetric synthesis and chiral recognition processes.
Properties
Molecular Formula |
C6H11NO2S |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
methyl (2R,4S)-4-sulfanylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2S/c1-9-6(8)5-2-4(10)3-7-5/h4-5,7,10H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI Key |
LDAXEFKQVFCZJY-CRCLSJGQSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H](CN1)S |
Canonical SMILES |
COC(=O)C1CC(CN1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















